

# Spectroscopic Analysis of n-Nonadecane-d40: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	n-Nonadecane-d40	
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This guide provides a comprehensive overview of the spectroscopic data for **n-Nonadecane-d40**, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the structure of **n-Nonadecane-d40**. Due to the deuteration, <sup>2</sup>H NMR is particularly informative.

#### <sup>2</sup>H NMR Spectroscopic Data

Solid-state  $^2$ H NMR studies of **n-Nonadecane-d40** reveal information about molecular motion and phase behavior. In the solid phase, the central part of the alkane chain is relatively static, while the terminal methyl and methylene groups exhibit greater mobility.[1] The quadrupole splitting ( $\Delta vq$ ) is a key parameter obtained from  $^2$ H NMR spectra, which is sensitive to the local environment and dynamics of the deuterons.



Temperature (K)	Phase	Observed Quadrupole Splitting (Δνq) (kHz)	Assignment
273	Hexagonal	Not specified, but narrower than orthorhombic phase	Freely rotating alkane molecules
193	Hexagonal	Not specified, but narrower than orthorhombic phase	Freely rotating alkane molecules
177	Hexagonal	Not specified, but narrower than orthorhombic phase	Freely rotating alkane molecules
145	Orthorhombic	~62.5 (from figure)	Reduced reorientational freedom
293 (Phase I)	Orthorhombic	35	Terminal methyl groups (-CD <sub>3</sub> )

Data sourced from references[1][2][3]. The quadrupole splittings for the hexagonal phase were not explicitly provided in the text but were visibly narrower in the published spectra, indicating increased molecular motion. The value at 145 K is an approximation from the published spectrum.

# <sup>13</sup>C NMR Spectroscopic Data

While direct <sup>13</sup>C NMR data for **n-Nonadecane-d40** is not readily available, the chemical shifts are expected to be very similar to those of its non-deuterated counterpart, n-Nonadecane. The primary difference would be the absence of <sup>1</sup>H-<sup>13</sup>C coupling and the presence of deuterium-induced isotope shifts, which are typically small.

Reference Data for n-Nonadecane (C<sub>19</sub>H<sub>40</sub>)



Chemical Shift (ppm)	Assignment
32.04	Internal -CH2- groups
29.82	Bulk -CH <sub>2</sub> - groups
29.48	-CH <sub>2</sub> - groups near the end of the chain
22.79	-CH <sub>2</sub> - group adjacent to the terminal methyl group
14.13	Terminal -CH₃ group

Data sourced from PubChem CID 12401.[4]

## **Experimental Protocol for NMR Spectroscopy**

<sup>2</sup>H NMR (Solid-State):

- Sample Preparation: The n-Nonadecane-d40 sample is packed into a solid-state NMR rotor.
  For studies of inclusion compounds, the deuterated alkane is co-crystallized with a host molecule like urea.
- Instrumentation: A solid-state NMR spectrometer equipped with a high-power amplifier and a probe suitable for <sup>2</sup>H observation is used.
- Acquisition Parameters:
  - Pulse Sequence: A quadrupole echo pulse sequence  $(\pi/2)x \tau (\pi/2)y \tau$  acquire) is typically employed to overcome the broad line shapes observed in solid-state NMR.
  - $\circ$  Pulse Width: A  $\pi/2$  pulse of approximately 3-4  $\mu s$  is used.
  - Recycle Delay: A recycle delay of 0.5 to 60 seconds is chosen, depending on the spinlattice relaxation time (T1) of the deuterons.[1][2] Longer delays are necessary for the less mobile deuterons in the main chain.
  - Temperature Control: The temperature is controlled using a variable temperature unit.
    Spectra are recorded at various temperatures to observe phase transitions.[2][3]



#### <sup>13</sup>C NMR (Solution-State):

- Sample Preparation: A solution of n-Nonadecane-d40 is prepared in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>).
- Instrumentation: A high-resolution NMR spectrometer with a carbon-observe probe is used.
- Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse experiment with proton decoupling is used.
  - Decoupling: Broadband proton decoupling is applied to simplify the spectrum and improve the signal-to-noise ratio.
  - Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the carbon nuclei.

#### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The substitution of hydrogen with deuterium results in a predictable shift of the C-D stretching and bending frequencies to lower wavenumbers compared to the corresponding C-H vibrations.

#### **Expected IR Absorption Bands for n-Nonadecane-d40**



Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Notes
C-D Asymmetric Stretch (-CD₃)	~2210	Shifted from ~2960 cm <sup>-1</sup> for C-H
C-D Symmetric Stretch (-CD₃)	~2125	Shifted from ~2870 cm <sup>-1</sup> for C-H
C-D Asymmetric Stretch (- CD <sub>2</sub> -)	~2195	Shifted from ~2925 cm <sup>-1</sup> for C-H
C-D Symmetric Stretch (-CD <sub>2</sub> -)	~2090	Shifted from ~2850 cm <sup>-1</sup> for C-H
C-D Scissoring Bend	~1050 - 1090	Shifted from ~1450-1470 cm <sup>-1</sup> for C-H
C-D Rocking Bend	~520 - 550	Shifted from ~720-730 cm <sup>-1</sup> for C-H

The expected wavenumbers are estimated based on the typical frequencies for C-H vibrations in alkanes and the theoretical mass-on-a-spring approximation, which predicts a shift by a factor of approximately  $1/\sqrt{2}$ .

## **Experimental Protocol for FTIR Spectroscopy**

- Sample Preparation:
  - KBr Pellet Method: For solid samples, a small amount of n-Nonadecane-d40 (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): A small amount of the solid or molten sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. This method requires minimal sample preparation.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:



- A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
- The sample is placed in the IR beam path, and the sample spectrum is acquired.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

# **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **n-Nonadecane-d40**, the molecular ion peak will be significantly shifted compared to its non-deuterated analog.

Mass Spectrometry Data

Parameter	Value	Notes
Molecular Formula	C19D40	
Molecular Weight	308.77	[5]
Molecular Ion (M+)	m/z 308	The most abundant ion in the molecular ion cluster.
Major Fragment Ions	Series of ions with a mass difference of 16 (CD2)	Fragmentation occurs along the alkane chain, leading to a characteristic pattern of alkyl fragments. The fragments will be heavier than those of the non-deuterated compound.

Reference Data for n-Nonadecane (C19H40)

The mass spectrum of non-deuterated n-nonadecane shows a molecular ion at m/z 268 and a series of fragment ions separated by 14 mass units (-CH<sub>2</sub>-). The base peak is typically at m/z 43 or 57.

#### **Experimental Protocol for GC-MS**

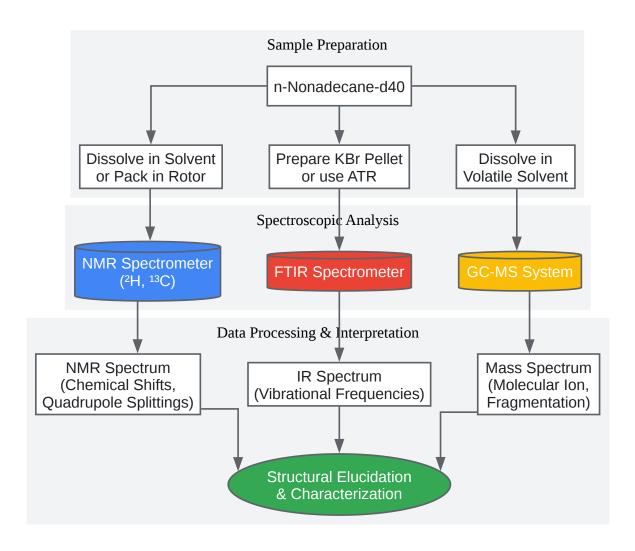


- Sample Preparation: The **n-Nonadecane-d40** sample is dissolved in a volatile organic solvent such as hexane or dichloromethane.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.
- GC Parameters:
  - Injector: A split/splitless injector is used, typically operated at a high temperature (e.g., 280-300 °C) to ensure complete vaporization of the long-chain alkane.
  - Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating alkanes.
  - o Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).
  - Oven Temperature Program: A temperature program is used to elute the compound, for example, starting at a lower temperature and ramping up to around 300 °C.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
  - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
  - Scan Range: The mass range is set to scan from a low m/z (e.g., 40) to above the expected molecular ion (e.g., m/z 350).

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like **n-Nonadecane-d40**.





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